
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid is a chemical compound that features a tert-butylamino group, a hydroxy group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of tert-butylamine with a suitable precursor that contains the hydroxypropane and sulfonic acid groups. One common method involves the use of tert-butylamine, 2-hydroxypropane-1-sulfonic acid, and appropriate catalysts under controlled conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound with high yield and purity. The use of flow microreactor systems also enhances the safety and sustainability of the production process .
化学反応の分析
Types of Reactions
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The hydroxy and sulfonic acid groups may also play roles in the compound’s reactivity and binding affinity to biological targets .
類似化合物との比較
Similar Compounds
tert-Butylamine: A simpler compound with a similar tert-butylamino group but lacking the hydroxy and sulfonic acid groups.
2-Hydroxypropane-1-sulfonic acid: Contains the hydroxy and sulfonic acid groups but lacks the tert-butylamino group.
N-(tert-Butyl)-2-hydroxypropane-1-sulfonamide: A related compound with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the tert-butylamino group, hydroxy group, and sulfonic acid group allows for diverse chemical transformations and interactions with biological targets .
特性
CAS番号 |
906073-16-3 |
|---|---|
分子式 |
C7H17NO4S |
分子量 |
211.28 g/mol |
IUPAC名 |
3-(tert-butylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-7(2,3)8-4-6(9)5-13(10,11)12/h6,8-9H,4-5H2,1-3H3,(H,10,11,12) |
InChIキー |
STSFHHRETQFQOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(CS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


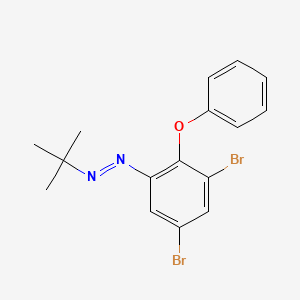
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
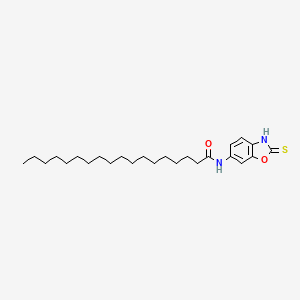

![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
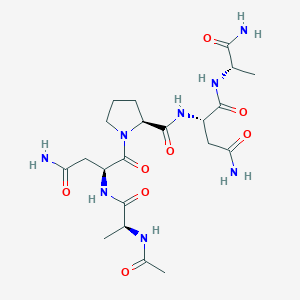
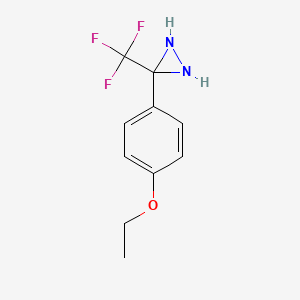
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
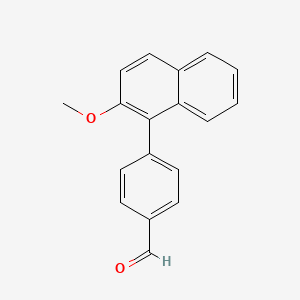
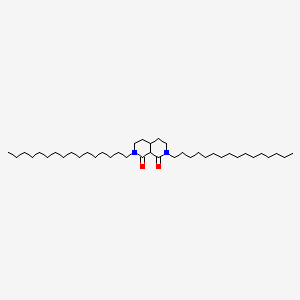
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
